

# Validation of biomarkers for predicting response to BNTX cancer immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BNTX

Cat. No.: B1236580

[Get Quote](#)

## A Comparative Guide to Predictive Biomarkers for BNTX Cancer Immunotherapies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated and exploratory biomarkers for predicting response to BioNTech's (**BNTX**) cancer immunotherapies. It offers a comparative analysis with alternative therapies, supported by experimental data and detailed methodologies for key assays.

## Introduction to BNTX Cancer Immunotherapies and Predictive Biomarkers

BioNTech's innovative pipeline of cancer immunotherapies leverages multiple platforms, including mRNA-based vaccines and CAR-T cell therapies, to elicit a potent and targeted anti-tumor immune response. The identification and validation of predictive biomarkers are crucial for patient stratification, enabling the selection of individuals most likely to benefit from these novel treatments. This guide explores the key biomarkers associated with several of BioNTech's leading candidates and compares them with established and emerging biomarkers for alternative immunotherapies.

## Comparison of Predictive Biomarkers

The following tables summarize the key predictive biomarkers for various **BNTX** cancer immunotherapies and their corresponding alternatives.

Table 1: mRNA-based Cancer Vaccines

| BNTX Therapy                | Indication                                           | Predictive Biomarker(s)                                                                                                              | Alternative Therapy                                         | Predictive Biomarker(s)                                                                                                                                                                                                                                                                                                                                                        |
|-----------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BNT111 (FixVac)             | Advanced Melanoma                                    | Induction and expansion of tumor-antigen-specific CD4+ and CD8+ T cells. <a href="#">[1]</a>                                         | Nivolumab (Anti-PD-1)                                       | - High pretreatment serum levels of IFN-γ, IL-6, and IL-10. <a href="#">[2]</a> - Low baseline monocyte count, leukocyte-to-lymphocyte ratio, and neutrophil-to-lymphocyte ratio. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                                                                                                                                  |
| BNT113                      | HPV16+ Head and Neck Squamous Cell Carcinoma (HNSCC) | - PD-L1 expression (Combined Positive Score [CPS] ≥1).                                                                               | Pembrolizumab (Anti-PD-1)                                   | - High Tumor Mutational Burden (TMB). <a href="#">[6]</a><br><a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> - High PD-L1 expression (CPS). <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a><br><a href="#">[9]</a> - T-cell-inflamed Gene Expression Profile (GEP). <a href="#">[6]</a><br><a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| BNT122 (autogene cevumeran) | Pancreatic Ductal Adenocarcinoma (PDAC)              | Induction and persistence of neoantigen-specific T-cell responses. <a href="#">[10]</a><br><a href="#">[11]</a> <a href="#">[12]</a> | Chemotherapy + Immunotherapy (e.g., Nivolumab, Sotigalimab) | Distinct biosignatures for different immunotherapy combinations are under investigation. <a href="#">[13]</a><br><a href="#">[14]</a>                                                                                                                                                                                                                                          |

|        |                                    |                                                                                                                   |                                               |                                     |
|--------|------------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------------------------------------------|-------------------------------------|
| BNT116 | Non-Small Cell Lung Cancer (NSCLC) | (Under investigation)                                                                                             | Pembrolizumab/ Atezolizumab (Anti-PD-1/PD-L1) | - High PD-L1 expression.- High TMB. |
|        |                                    | Immunogenicity (T-cell response), cytokine profiles, and circulating tumor DNA (ctDNA) dynamics.[15] [16][17][18] |                                               |                                     |

Table 2: CAR-T and Bispecific Antibody Therapies

| BNTX Therapy         | Indication                         | Predictive Biomarker(s)                                               | Alternative Therapy/Target                   | Predictive Biomarker(s)                                     |
|----------------------|------------------------------------|-----------------------------------------------------------------------|----------------------------------------------|-------------------------------------------------------------|
| BNT211 (CAR-T)       | CLDN6+ Solid Tumors                | High expression of Claudin-6 (CLDN6) on tumor cells.[19] [20][21][22] | Other CAR-T targets (e.g., Mesothelin, HER2) | Expression of the respective target antigen on tumor cells. |
| BNT311 (acasunlimab) | Non-Small Cell Lung Cancer (NSCLC) | PD-L1 expression.[22] [23][24][25][26] [27]                           | Other PD-L1 targeted therapies               | PD-L1 expression levels.                                    |

## Experimental Protocols

This section outlines the methodologies for the key biomarker assays cited in this guide.

## Enzyme-Linked Immunospot (ELISpot) Assay for T-cell Response

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level, making it a valuable tool for monitoring antigen-specific T-cell responses induced by cancer vaccines.[11][19][28][29]

**Principle:** The assay captures cytokines secreted by activated T-cells onto a membrane pre-coated with a specific capture antibody. A second, enzyme-conjugated detection antibody is then used to visualize the secreted cytokine, resulting in a spot at the location of each cytokine-producing cell.

**Generalized Protocol:**

- **Plate Coating:** 96-well plates with a nitrocellulose membrane are coated with a capture antibody specific for the cytokine of interest (e.g., IFN- $\gamma$ ) and incubated overnight at 4°C.[\[19\]](#)
- **Cell Plating:** Peripheral blood mononuclear cells (PBMCs) isolated from the patient are added to the wells along with the specific antigens (e.g., vaccine-encoded peptides or tumor lysates).
- **Incubation:** The plates are incubated to allow for T-cell activation and cytokine secretion.
- **Detection:** After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.
- **Visualization:** An enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added, followed by a substrate that precipitates to form a visible spot at the site of cytokine secretion.
- **Analysis:** The spots are counted using an automated ELISpot reader, and the results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.

## Circulating Tumor DNA (ctDNA) Analysis

ctDNA analysis is a non-invasive method to detect and quantify tumor-derived DNA fragments in the bloodstream, providing insights into tumor genomics and response to therapy.[\[2\]](#)[\[10\]](#)[\[30\]](#)  
[\[31\]](#)

**Principle:** Tumor cells release DNA into the circulation. This ctDNA can be isolated from a blood sample and analyzed for tumor-specific mutations, copy number variations, or methylation patterns.

**Generalized Protocol:**

- **Blood Collection and Plasma Preparation:** Whole blood is collected in specialized tubes (e.g., EDTA or cell-stabilizing tubes) to minimize contamination from genomic DNA from blood cells.[31] Plasma is separated by centrifugation.[2]
- **ctDNA Extraction:** Cell-free DNA, which includes ctDNA, is extracted from the plasma using specialized kits.
- **Library Preparation and Sequencing:** The extracted DNA is used to prepare a library for next-generation sequencing (NGS). This may involve a tumor-informed approach (sequencing based on known mutations from a tumor biopsy) or a tumor-agnostic approach (using a broad panel of cancer-related genes).[10]
- **Bioinformatic Analysis:** The sequencing data is analyzed to identify and quantify tumor-specific alterations. The variant allele frequency (VAF) of the mutations is often used as a measure of ctDNA levels.

## Immunohistochemistry (IHC) for Protein Biomarkers (PD-L1 and Claudin-6)

IHC is a widely used technique to visualize the expression and localization of specific proteins within a tissue sample.

**Principle:** An antibody that specifically binds to the target protein is applied to a thin slice of tumor tissue. The antibody is linked to an enzyme or a fluorescent dye, allowing for visualization of the protein's presence and distribution.

Generalized Protocol for PD-L1 (Combined Positive Score - CPS):

- **Tissue Preparation:** Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned.
- **Antigen Retrieval:** The tissue sections are treated to unmask the antigenic sites.
- **Antibody Incubation:** The sections are incubated with a primary antibody specific for PD-L1 (e.g., clone 22C3 for pembrolizumab).[27]
- **Detection:** A secondary antibody conjugated to an enzyme is applied, followed by a chromogen that produces a colored precipitate at the site of the antibody-antigen reaction.

- Scoring (CPS): The Combined Positive Score is calculated as the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.[14] A score of  $\geq 1$  is often considered positive.[14][21]

Generalized Protocol for Claudin-6 (CLDN6):

- Tissue Preparation: FFPE tumor tissue is sectioned.
- Antigen Retrieval: Heat-induced epitope retrieval is performed.[32]
- Antibody Incubation: The sections are incubated with a primary antibody specific for CLDN6.
- Detection: A horseradish peroxidase-labeled secondary antibody is used, followed by a chromogen (e.g., DAB).[32]
- Scoring: The staining intensity (e.g., on a scale of 0 to 3+) and the percentage of positive tumor cells are assessed. For BNT211 clinical trials, a common inclusion criterion is  $\geq 50\%$  of tumor cells with moderate (2+) or strong (3+) staining intensity.[20][33][34]

## Visualizations

### Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Workflow for biomarker-driven patient selection and response monitoring in **BNTX** immunotherapy.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Clinical Practice Guideline for Blood-based Circulating Tumor DNA Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Clinical Study of the Safety and Effectiveness of an Investigational Cell Therapy Given With and Without an Investigational RNA-based Vaccine in Patients With Organ Tumors, Trial ID BNT211-01 | BioNTech | [clinicaltrials.biontech.com]
- 5. Three-year Phase 1 Follow-Up Data for mRNA-based Individualized Immunotherapy Candidate Show Persistence of Immune Response and Delayed Tumor Recurrence in Some Patients with Resected Pancreatic Cancer | BioNTech [investors.biontech.de]
- 6. Three-year Phase 1 Follow-Up Data for mRNA-based Individualized Immunotherapy Candidate Show Persistence of Immune Response and Delayed Tumor Recurrence in Some Patients with Resected Pancreatic Cancer – Company Announcement - FT.com [markets.ft.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Circulating tumour DNA for cancer patients — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 11. A modified human ELISPOT assay to detect specific responses to primary tumor cell targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. kcmsgociety.org [kcmsgociety.org]

- 15. m.youtube.com [m.youtube.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. A Clinical Study Investigating the Therapeutic Effects and Safety of an Investigational Cell Therapy Given With and Without an Additional Investigational Product in Males With Testicular Cancer or a Form of Cancer That Developed From Sperm, Trial ID BNT211-02 | BioNTech | [clinicaltrials.biontech.com]
- 18. youtube.com [youtube.com]
- 19. Vaccination with multiple peptides derived from novel cancer-testis antigens can induce specific T-cell responses and clinical responses in advanced esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CLDN6-specific CAR-T cells plus amplifying RNA vaccine in relapsed or refractory solid tumors: the phase 1 BNT211-01 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PD-L1 Testing Information | KEYTRUDA® (pembrolizumab) | HCP [keytrudahcp.com]
- 22. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 23. Genmab report data from Phase II GCT1046-04 trial for mNSCLC [clinicaltrialsarena.com]
- 24. Investigational Acasunlimab (DuoBody® -PD-L1x4-1BB) in Combination with Pembrolizumab Demonstrates Meaningful Clinical Activity in Phase 2 Trial in Patients with Previously Treated Metastatic Non-small Cell Lung Cancer (mNSCLC) | BioNTech [investors.biontech.de]
- 25. Study Details Page [abbvieclinicaltrials.com]
- 26. blog.cellsignal.com [blog.cellsignal.com]
- 27. cancerreatmentjournal.com [cancerreatmentjournal.com]
- 28. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 29. CTL ELISPOT Assay and T Cell Detection | Springer Nature Experiments [experiments.springernature.com]
- 30. tataa.com [tataa.com]
- 31. Clinical Circulating Tumor DNA Testing for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Preclinical Efficacy of the Antibody–Drug Conjugate CLDN6–23-ADC for the Treatment of CLDN6-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. onclive.com [onclive.com]

- 34. ASCO Meetings [meetings.asco.org]
- To cite this document: BenchChem. [Validation of biomarkers for predicting response to BNTX cancer immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236580#validation-of-biomarkers-for-predicting-response-to-bntx-cancer-immunotherapy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)